Minzasolmin was discovered by Neuropore Therapies and has undergone various stages of development, being licensed for co-development by UCB S.A. and Novartis Pharmaceuticals Corporation. It is classified as an antiparkinsonian drug and falls under the category of small molecules specifically designed to inhibit protein aggregation .
The synthesis of Minzasolmin (previously known as NPT200-11) involves a structure-based drug discovery approach that utilizes dynamic molecular modeling to identify specific regions of the alpha-synuclein protein for targeting. The compound was synthesized by Wuxi Apptec Co., Ltd., where its chemical purity was confirmed to exceed 95.9% through liquid chromatography-mass spectrometry (LC-MS) .
The synthesis process typically includes several steps:
These methods have been optimized to ensure high yields and purity, crucial for subsequent pharmacological evaluations.
Minzasolmin has a complex molecular structure characterized by its unique functional groups, which contribute to its biological activity. The molecular formula is C23H31N5OS, with a molecular weight of 425.59 g/mol. Its structure includes:
The compound exists as a single enantiomer (the R-enantiomer), which has been purified from its racemic mixture, thereby optimizing its pharmacokinetic properties .
Minzasolmin primarily acts through its interaction with alpha-synuclein to inhibit its aggregation. The mechanism involves:
In vitro studies have demonstrated that Minzasolmin effectively reduces oligomer formation in cellular models, supporting its potential therapeutic role in mitigating neurodegeneration associated with Parkinson's disease.
The mechanism of action for Minzasolmin is distinct from traditional aggregation inhibitors. It specifically targets the oligomeric state of alpha-synuclein at lipid membranes, preventing toxic conformer formation while promoting degradation pathways for misfolded proteins. This specificity allows for effective modulation of alpha-synuclein dynamics without broadly inhibiting all forms of protein aggregation .
Key findings from studies indicate:
Minzasolmin exhibits several notable physical and chemical properties:
Additional relevant data includes:
These properties are critical for ensuring effective delivery and action within the brain .
Minzasolmin is currently under clinical investigation for its potential use in treating Parkinson's disease. Its primary application lies in modifying disease progression by targeting early-stage misfolding events of alpha-synuclein. Preclinical studies have shown promising results in reducing pathology associated with Parkinson's disease models, including improvements in motor function and reductions in neuroinflammation .
Ongoing research aims to further elucidate its efficacy across various stages of Parkinson's disease and related disorders, potentially expanding its therapeutic applications beyond just symptomatic relief to more comprehensive disease-modifying strategies .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: